2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid is a compound that combines the structural features of both indole and thiazolidine. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities . Thiazolidine, on the other hand, is a five-membered ring containing both sulfur and nitrogen atoms, which enhances its pharmacological properties . The combination of these two moieties in a single molecule makes this compound an interesting compound for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid typically involves the reaction of indole derivatives with thiazolidine precursors. One common method is the condensation of indole-3-carboxaldehyde with cysteine or its derivatives under acidic conditions . This reaction forms the thiazolidine ring through a cyclization process. Industrial production methods often employ green chemistry approaches, such as using non-toxic solvents and reusable catalysts, to improve yield and reduce environmental impact .

Analyse Chemischer Reaktionen

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid and its derivatives have a variety of applications, particularly in medicinal chemistry, as highlighted by their antimicrobial, anticancer, and antioxidant properties . The thiazolidine core structure is a versatile scaffold for developing new therapeutic agents .

Applications in Medicinal Chemistry

Antimicrobial Activity:

- Derivatives of thiazolidinone have demonstrated antibacterial activity against Gram-positive and Gram-negative bacterial species . For example, (Z)-[5-(1-R 1,5-R 2,6-R 3-1 H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] alkanecarboxylic acids have been synthesized and evaluated for their antimicrobial activity .

- N-derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)propanoate have been synthesized and assessed for antimicrobial activity .

- Thiazolidinedione derivatives possess antimicrobial properties .

Anticancer Activity:

- Thiazolidin-4-ones have been reported to have anticancer activity . Certain substituted thiazolidinone carboxylic acid amides and thiazolidine carboxylic acid amides are useful in treating various forms of cancer, including prostate, breast, and ovarian cancer . These compounds can selectively disrupt cancer cells, causing ablation of cancer cells while minimizing harm to normal cells .

- 1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters have been synthesized and evaluated for anticancer potential .

Antioxidant Activity:

- Thiazolidin-4-ones exhibit antioxidant properties . Thiazolidine-4-one-indometacin hybrids have been synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method .

Other Activities and Applications:

- Metal Corrosion Inhibition: Thiazolidinedione is used to inhibit metal corrosion in acidic solutions .

- Reagent for Heavy Metals: Thiazolidinedione can be used as a reagent sensitive to heavy metals in analytical chemistry .

- Diabetes Treatment: Thiazolidine-2,4-diones are used in the production of drugs for diabetes mellitus (type 2) treatment . They belong to the glitazone drug class, including rosiglitazone, pioglitazone, lobeglitazone, and troglitazone .

- Storage of L-Cysteine: Thiazolidine-4-carboxylic acid (T4C) and its derivatives serve for the storage of L-cysteine and are involved in the defense against oxidative stress .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with nuclear receptors and regulate intestinal hormones, while the thiazolidine ring enhances its pharmacological properties . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .

Vergleich Mit ähnlichen Verbindungen

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:

2-(1H-indol-3-yl)quinazolin-4(3H)-one: This compound also contains an indole moiety but has a quinazoline ring instead of a thiazolidine ring.

Thiazolidin-4-one derivatives: These compounds have a similar thiazolidine ring but differ in the substituents attached to the ring. The uniqueness of this compound lies in its combination of indole and thiazolidine moieties, which imparts a unique set of biological and chemical properties.

Biologische Aktivität

2-(1H-Indol-3-yl)thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both indole and thiazolidine moieties, has been investigated for various pharmacological effects, including antimicrobial, antiviral, and anticancer properties.

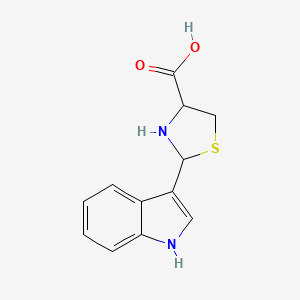

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates an indole ring, which is known for its biological significance, and a thiazolidine ring that contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways. For example, it may inhibit microbial cell wall synthesis, leading to antimicrobial effects. Additionally, derivatives of thiazolidine compounds have shown potential in modulating oxidative stress responses, which can enhance cellular defense mechanisms against reactive oxygen species (ROS) .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported in studies focused on its antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus cereus | 4.0 |

These findings suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections.

Antiviral Activity

In vitro studies have indicated that thiazolidine derivatives can exert antiviral effects by inhibiting viral replication. For instance, certain derivatives have shown better activity against Tobacco Mosaic Virus (TMV) compared to standard antiviral agents like ribavirin . The inhibitory rates observed were significant enough to warrant further investigation into their mechanisms and potential applications in virology.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Compounds with similar structural features have demonstrated cytotoxicity against multiple cancer cell lines, indicating that this compound may also possess selective antiproliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | <10 |

| MCF-7 (breast cancer) | <10 |

These results highlight the potential of this compound in cancer therapy, particularly due to its ability to target rapidly dividing cells while sparing normal cells.

Case Studies and Research Findings

- Oxidative Stress Modulation : A study demonstrated that thiazolidine derivatives could enhance trophozoite growth in cultures while reducing intracellular ROS levels, suggesting a protective role against oxidative damage .

- Synthesis and Evaluation : Recent research focused on synthesizing various derivatives of thiazolidine compounds and evaluating their biological activities. The synthesized compounds showed a range of activities against different pathogens and cancer cell lines, providing insights into structure-activity relationships (SAR) .

- Comparative Studies : Comparative studies indicated that certain structural modifications at the 2-position of the thiazolidine ring could significantly enhance bioactivity against specific targets, such as bacterial and cancer cells .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10-11,13-14H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEBKLMRCKZPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.